Dynarrestin, a novel aminothiazole derivative also known as LDC3, is a small molecule inhibitor that exhibits high selectivity for cytoplasmic dynein. [, ] This protein plays a crucial role in various cellular processes, including intracellular transport, cell division, and signal transduction. [, ] Dynarrestin's unique specificity makes it a valuable tool for investigating dynein functions without affecting other cellular mechanisms like ciliogenesis, which are often targeted by other dynein inhibitors. [, ]
The synthesis of dynarrestin involves several chemical reactions and purification steps to ensure high specificity and potency against dynein. Initial synthesis pathways typically utilize organic synthesis techniques that allow for the formation of the compound's core structure. The process may include:
Specific technical details regarding the exact reagents and conditions used in the synthesis are often proprietary or not fully disclosed in literature but are critical for reproducibility in research settings.
Dynarrestin's molecular structure is characterized by its specific arrangement of atoms that confer its inhibitory properties. The compound features a unique scaffold that interacts selectively with dynein, inhibiting its motor activity without affecting other cellular processes.
The structural analysis can be complemented by computational modeling to predict binding affinities and interactions with dynein.
Dynarrestin primarily functions through its interaction with dynein, leading to inhibition of its ATPase activity. This inhibition can be characterized by:
Experimental setups often include assays that measure dynein's motility in the presence of dynarrestin compared to control conditions.
The mechanism by which dynarrestin exerts its effects involves several key processes:
Data from experimental studies indicate that dynarrestin has higher efficiency than other known inhibitors, making it a valuable tool for studying dynein-related processes .
Dynarrestin exhibits several notable physical and chemical properties:
Characterization through techniques such as differential scanning calorimetry (DSC) can provide insights into thermal stability.
Dynarrestin has significant scientific applications due to its role as a dynein inhibitor:
Dynarrestin (ethyl 4-(4-(diethylamino)phenyl)-2-((2,4-difluorophenyl)amino)thiazole-5-carboxylate) is a small-molecule inhibitor that selectively targets cytoplasmic dyneins 1 and 2. Identified in 2018 through phenotypic screening, it represents a breakthrough in targeting hedgehog (Hh) signaling downstream of Smoothened (Smo), addressing a critical gap in cancer therapeutics. With a molecular weight of 431.5 g/mol (C₂₂H₂₃F₂N₃O₂S), dynarrestin exhibits reversible inhibition of dynein-dependent cellular transport processes at low micromolar concentrations (IC₅₀ = 0.22 μM for Hh signaling inhibition). Its unique mechanism—uncoupling ATP hydrolysis from motor activity—distinguishes it from earlier dynein inhibitors like ciliobrevins, offering enhanced specificity for studying dynein functions and cancer pathways [1] [8] [9].
Dynarrestin was discovered via a high-throughput screen of 337,119 compounds using two parallel assays:
Table 1: Structural Properties of Dynarrestin
Property | Value |
---|---|
Chemical Formula | C₂₂H₂₃F₂N₃O₂S |
Molecular Weight | 431.5 g/mol |
Purity | ≥98% (HPLC) |
Solubility | 100 mM in DMSO |
Key Pharmacophore | 5-Carboxylate thiazole |
CAS Number | 2222768-84-3 |
Disease links: Neurodegenerative disorders due to transport defects [7].
Cytoplasmic dynein 2 (Dynein 2/IFT dynein):
Dyneins function through multi-layered regulatory networks:
Table 2: Functional Comparison of Dynein 1 and Dynein 2
Feature | Dynein 1 | Dynein 2 |
---|---|---|
Localization | Cytoplasm, mitotic spindle | Primary cilia/flagella |
Key Functions | Cargo transport, mitosis | Retrograde IFT, Hh signaling |
Cargos | Organelles, vesicles, viruses | IFT particles, Smo, Gli |
Inhibition by Dynarrestin | Endosome transport, spindle orientation | IFT88/Smo flux, ciliary signaling |
Disease Links | Neurodegeneration | Ciliopathies, cancer |
Aberrant Hh signaling drives cancers like medulloblastoma and basal cell carcinoma. Current Smo inhibitors (e.g., vismodegib) face limitations:
Table 3: Cellular Effects of Dynarrestin in Hh-Dependent Processes
Process | Effect of Dynarrestin | Functional Outcome |
---|---|---|
Smo flux in cilia | Inhibited | Reduced Gli activation |
IFT88 transport | Reversibly blocked | Disrupted IFT particle recycling |
Ciliogenesis | Unaffected | No structural cilia loss |
Medulloblastoma growth | Suppressed (IC₅₀ ~0.22–5 μM) | Tumor cell proliferation arrest |
Endosome motility | Rapidly inhibited (Dynein 1-dependent) | Perturbed vesicular trafficking |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7